molecular formula C20H21N3O4 B11367809 2-(4-methoxyphenyl)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(4-methoxyphenyl)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11367809
M. Wt: 367.4 g/mol
InChI Key: SZCFAIPQUHLDTA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with a nitrile oxide to form the 1,2,5-oxadiazole ring. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where the oxadiazole intermediate is reacted with an acyl chloride or anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the aromatic ring can be oxidized to form a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form a hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activity such as antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound’s aromatic and oxadiazole rings make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)propan-2-amine: This compound shares the methoxyphenyl group but lacks the oxadiazole and acetamide functionalities.

    (2-methoxyphenyl)[4-(propan-2-yloxy)phenyl]methanamine: This compound has similar aromatic rings but differs in the presence of a methanamine group instead of the acetamide and oxadiazole rings.

Uniqueness

2-(4-methoxyphenyl)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to the combination of its structural features, including the methoxyphenyl group, the oxadiazole ring, and the acetamide group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H21N3O4/c1-13(2)26-17-10-6-15(7-11-17)19-20(23-27-22-19)21-18(24)12-14-4-8-16(25-3)9-5-14/h4-11,13H,12H2,1-3H3,(H,21,23,24)

InChI Key

SZCFAIPQUHLDTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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